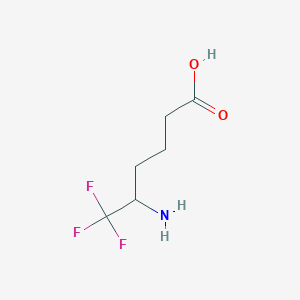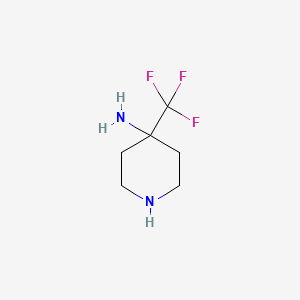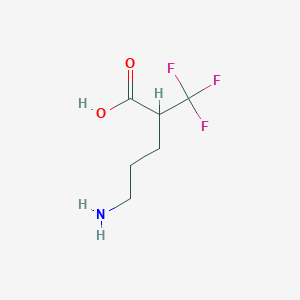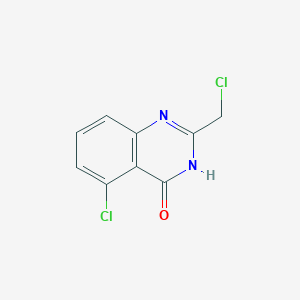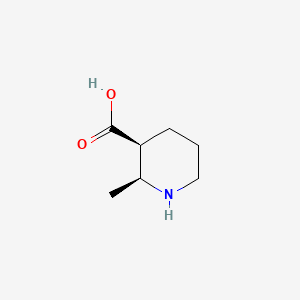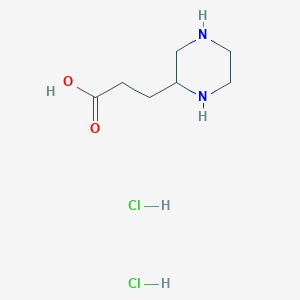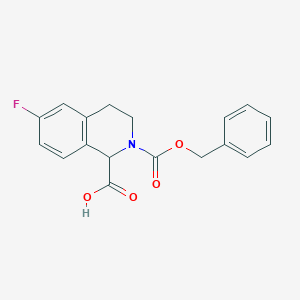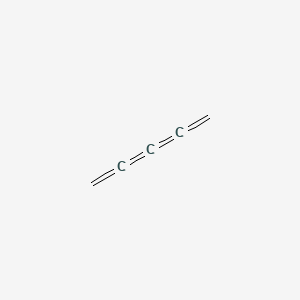
1,2,3,4-Pentatetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Pentatetraene is an organic compound with the molecular formula C₅H₄. It is a linear polyene, characterized by a sequence of alternating double and single bonds.
Aplicaciones Científicas De Investigación
1,2,3,4-Pentatetraene has several scientific research applications, including:
Chemistry: The compound is used in studies of conjugated systems and electronic structures. Its unique properties make it a valuable model for understanding polyene behavior.
Materials Science: Due to its conjugated structure, this compound is of interest in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Pentatetraene can be synthesized through the alkenylidene carbene addition to thioketene. This method allows for the selective formation of various types of 1,2,3,4-pentatetraenes and their episulfides . The reaction conditions typically involve thermal, photochemical, and acid-promoted reactions, which result in the formation of novel conjugated thiones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. Optimization of these methods could lead to more efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Pentatetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Substitution reactions can occur at different positions along the carbon chain, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alkanes.
Mecanismo De Acción
The mechanism by which 1,2,3,4-pentatetraene exerts its effects is primarily related to its electronic structure The alternating double and single bonds create a conjugated system that can interact with various molecular targets
Comparación Con Compuestos Similares
Butadiene (C₄H₆): A shorter conjugated diene with similar electronic properties.
Hexa-1,3,5-triene (C₆H₈): A longer conjugated triene with extended conjugation.
Uniqueness: 1,2,3,4-Pentatetraene is unique due to its specific length and conjugation pattern. This makes it an interesting compound for studying the effects of conjugation length on electronic properties and reactivity. Its intermediate length between butadiene and hexa-1,3,5-triene provides a valuable comparison point for understanding trends in conjugated systems.
Propiedades
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1-2H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSWNZFTRPSXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C=C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925323 |
Source


|
| Record name | Pentatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12595-82-3, 21986-03-8 |
Source


|
| Record name | Carbon pentamer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012595823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Pentatetraene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021986038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


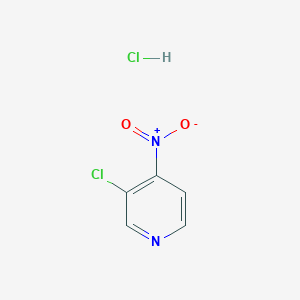
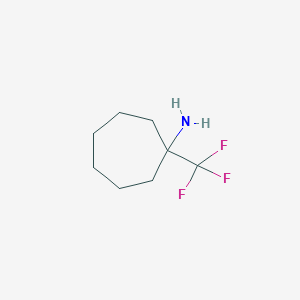

![2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B3365704.png)
